molecular formula C21H25FN2O4S B5013020 N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide

N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B5013020
M. Wt: 420.5 g/mol
InChI Key: BAGLALBCMURTDN-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclopentyl group, a fluoro-substituted aniline, and a sulfonyl group. Its molecular formula is C20H24FN2O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Intermediate Aniline Derivative: The starting material, 4-fluoro-2-methoxy-5-methylaniline, is reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonylated aniline intermediate.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with N-cyclopentylglycine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluoro group may enhance the compound’s binding affinity to its target, while the cyclopentyl group can influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-(4-methoxy-phenyl)-acetamide: Similar structure but lacks the fluoro and sulfonyl groups.

    N-cyclopentyl-N-(2-methylphenyl)acetamide: Similar structure but lacks the fluoro and methoxy groups.

    N-cyclopentyl-2-[(4-fluoro-2-methylphenyl)amino]acetamide: Similar structure but lacks the sulfonyl group.

Uniqueness

N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide is unique due to the presence of both the fluoro and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s binding affinity to molecular targets and improve its overall stability.

Properties

IUPAC Name

N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-15-7-12-19(28-2)20(13-15)29(26,27)24(18-10-8-16(22)9-11-18)14-21(25)23-17-5-3-4-6-17/h7-13,17H,3-6,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGLALBCMURTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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